Synonyms for 3-(methylamino)-4-hydroxybenzoic acid in literature
Synonyms for 3-(methylamino)-4-hydroxybenzoic acid in literature
This guide provides an in-depth technical analysis of 3-(methylamino)-4-hydroxybenzoic acid , a specific benzoic acid derivative used primarily as an intermediate in organic synthesis and pharmaceutical development.[1]
Nomenclature, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
3-(methylamino)-4-hydroxybenzoic acid (CAS: 617-13-0) is a bifunctional aromatic building block characterized by a secondary amine (N-methyl) and a phenolic hydroxyl group.[1] It serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and heterocyclic pharmaceutical intermediates. This guide distinguishes the compound from its structural analogs, such as Orthocaine (the methyl ester of the primary amine) and Vanillic acid (the methoxy analog), ensuring precise identification for chemical sourcing and reaction planning.
Chemical Identity & Synonyms
Accurate identification is paramount in technical literature to avoid confusion with the primary amine (3-amino-4-hydroxybenzoic acid) or the methyl ester derivatives.[1]
Table 1: Nomenclature and Identifiers
| Identifier Type | Value / Synonym | Context |
| Primary Name | 3-(methylamino)-4-hydroxybenzoic acid | IUPAC / Common Usage |
| Systematic Name | 4-hydroxy-3-(methylamino)benzoic acid | Chemical Abstracts Service (CAS) |
| CAS Registry Number | 617-13-0 | Primary Identifier |
| Inverted Name | Benzoic acid, 4-hydroxy-3-(methylamino)- | Indexing Format |
| Structural Synonyms | 3-N-Methylamino-4-hydroxybenzoic acid | Emphasizing Nitrogen methylation |
| Abbreviated Names | 3-MA-4-HBA | Laboratory shorthand |
| Related Ester | Methyl 3-(methylamino)-4-hydroxybenzoate | Not to be confused with Orthocaine |
Structural Distinction (Critical)
-
Target Molecule: 3-(methylamino)-4-hydroxybenzoic acid (Free acid, N-methylated).[1]
-
Orthocaine (Orthoform New): Methyl 3-amino-4-hydroxybenzoate (Methyl ester, Primary amine).[1][2]
-
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid (O-methylated, not N-methylated).[1]
Synthesis & Production Protocols
The synthesis of 3-(methylamino)-4-hydroxybenzoic acid typically proceeds via the modification of 3-amino-4-hydroxybenzoic acid.[1] Direct methylation can lead to over-methylation (quaternary ammonium salts); therefore, reductive amination is the preferred route for high specificity.
Protocol A: Reductive Amination (Recommended)
This method utilizes formaldehyde and a reducing agent to selectively methylate the amine without affecting the carboxylic acid or phenol.
Reagents:
-
Substrate: 3-Amino-4-hydroxybenzoic acid (CAS: 1571-72-8)[1][3]
-
Methylating Agent: Formaldehyde (37% aq. solution)
-
Reducing Agent: Sodium cyanoborohydride (
) or Hydrogen/Pd-C[1] -
Solvent: Methanol (
) or Ethanol ( )
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 3-amino-4-hydroxybenzoic acid in MeOH under inert atmosphere (
). -
Imine Formation: Add 1.1 eq of Formaldehyde solution dropwise at 0°C. Stir for 30 minutes to form the Schiff base intermediate.
-
Reduction: Add 1.5 eq of
in small portions. Maintain pH ~6 using acetic acid if necessary to prevent over-alkylation. -
Quenching: Stir at room temperature for 4–6 hours. Quench with water.[4]
-
Isolation: Evaporate solvent, acidify aqueous layer to pH 3-4 to precipitate the product. Filter and recrystallize from water/ethanol.[5]
Protocol B: Reduction of Benzoxazole Derivatives (Alternative)
For high-purity applications, the compound can be generated by the hydrolysis of N-methylated benzoxazole intermediates, which protects the ortho-aminophenol functionality during earlier synthetic steps.[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow from the nitro-precursor to the final N-methylated product, highlighting the divergence from the "Orthocaine" pathway.
Caption: Synthesis pathway distinguishing the target N-methylated acid from the ester derivative (Orthocaine).
Applications in Drug Development
3-(methylamino)-4-hydroxybenzoic acid acts as a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds (donor and acceptor) and its rigid aromatic core.[1]
Kinase Inhibitor Synthesis
The 3-amino-4-hydroxy substitution pattern is mimicked in several tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] The N-methyl group provides:
-
Conformational Control: Restricts rotation of the amine, potentially locking the molecule in a bioactive conformation.
-
Solubility: Increases lipophilicity slightly compared to the primary amine, improving membrane permeability.
Heterocyclic Construction
The molecule is a precursor for Benzoxazoles and Benzimidazoles .
-
Reaction: Condensation with carboxylic acids or aldehydes.
-
Result: The N-methyl group prevents the formation of standard benzoxazoles, instead leading to N-methyl-benzoxazolones or requiring specific cyclization conditions that retain the methyl group, offering unique pharmacological profiles.[1]
Analytical Standards
Used as a reference standard in the analysis of degradation products of complex amine-containing drugs (e.g., local anesthetics) to verify stability and metabolic pathways.
Physicochemical Properties Data
| Property | Value (Approx.) | Note |
| Molecular Weight | 167.16 g/mol | |
| Formula | ||
| Melting Point | 201–205 °C | Decomposes upon melting |
| Solubility | DMSO, Methanol, Dilute Base | Poor solubility in water at neutral pH |
| pKa (Acid) | ~4.5 | Carboxylic acid |
| pKa (Base) | ~2.8 | Aniline nitrogen (reduced due to EWG) |
References
-
PubChem. (2025).[2][4][6] Compound Summary: 4-Hydroxy-3-(methylamino)benzoic acid (CAS 617-13-0).[1][7] National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
NIST Chemistry WebBook. (2025). Benzoic acid derivatives and Mass Spectra. Retrieved February 14, 2026, from [Link]
Sources
- 1. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]
- 4. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 617-13-0|4-Hydroxy-3-(methylamino)benzoic acid|BLD Pharm [bldpharm.com]
